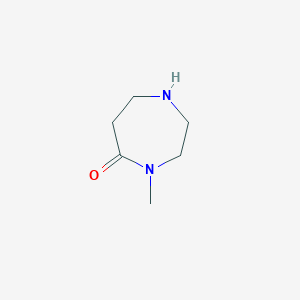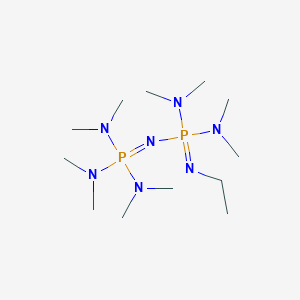
3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione
Overview
Description
Synthesis Analysis
β-diketones and their derivatives, similar to 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione, are often synthesized through condensation reactions of ketones with aldehydes in the presence of base catalysts or by direct arylation methods. For instance, studies on related compounds like 3-(4-fluorophenyl)-1,2,5-triphenylpentane-1,5-dione demonstrate the utility of one-pot synthesis methods, characterized by FT-IR, 1H NMR, 13C NMR, and X-ray diffraction analysis (Senthilkumar et al., 2014).
Molecular Structure Analysis
β-diketones exhibit a rich variety of molecular structures, often existing in enol or keto forms depending on the specific substituents and environmental conditions. X-ray crystallography and spectroscopic methods (IR, NMR) are commonly used to elucidate their structures. For example, the crystal structure and conformation studies on derivatives like 3-[bis(methylthio)methylene]-pentane-2,4-dione reveal insights into their molecular configurations, showcasing the impact of substituents on the overall molecular geometry (Jarvis & Taylor, 1979).
Chemical Reactions and Properties
β-diketones undergo a variety of chemical reactions, including tautomerization, condensation, and complexation with metals. Their reactivity is significantly influenced by the presence of electron-withdrawing or donating substituents, which can alter their chemical properties. Studies on compounds such as 3,3'-[Ethane-1,2-diylbis(aminomethylene)]bis(pentane-2,4-dione) discuss the formation of hydrogen bonds and coordination complexes with metals, highlighting the versatility of β-diketones in forming diverse chemical structures (König et al., 1998).
Physical Properties Analysis
The physical properties of β-diketones, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties are often determined through thermal analysis, solubility tests, and crystallography. Research on similar compounds, like the study of europium, terbium, and ytterbium 3-(3'-triethoxysilylpropyl)pentane-2,4-dionates, sheds light on the sol-gel film formation and luminescent properties, indicating potential applications in materials science (Semenov et al., 2007).
Scientific Research Applications
Structural and Vibrational Analysis :
- Studies on similar compounds like 3-chloro-pentane-2,4-dione and 1-chloro-1,1-difluoro-pentane-2,4-dione have focused on their molecular structure and vibrational properties using ab initio and Density Functional Theory (DFT) calculations. These analyses help in understanding the hydrogen bond strength and electronic properties of such compounds (Tayyari et al., 2008); (Tayyari et al., 2008).
Interactions with Other Chemicals :
- Research has been conducted on the reactions of pentane-2,4-dione, a related compound, with other chemicals, revealing insights into chemical synthesis and interaction mechanisms, which could be relevant to understanding the reactivity of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (Carrington et al., 1971).
Application in Fluorination :
- Studies involving the fluorination of pentane-2,4-dione could provide insights into the potential fluorination applications of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (Stavber & Zupan, 1983).
Thermal and Structural Properties :
- The thermal and structural properties of derivatives of pentane-2,4-dione have been a subject of study, providing valuable data for understanding the stability and behavior of such compounds under different conditions (Mahmudov et al., 2011).
Pharmacological Application :
- A study on a synthetic α2-adrenergic agonist, which is structurally similar to 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione, highlights its potential in pharmacology, particularly in understanding its metabolism and implications for drug development (Cardoso et al., 2019).
Chemical Vapor Deposition Studies :
- Research on β-diketones in the context of chemical vapor deposition precursors can offer insights into the potential applications of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione in material science and nanotechnology (Russell & Yee, 2005).
Copper Corrosion Inhibition :
- Studies on ketene dithioacetal derivatives of pentane-2,4-dione have examined their ability to inhibit copper corrosion, which may indicate potential applications of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione in corrosion inhibition (Fiala et al., 2007).
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO2/c1-7(15)9(8(2)16)6-10-11(13)4-3-5-12(10)14/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRLVIOOYBLOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363208 | |
| Record name | 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | |
CAS RN |
175136-74-0 | |
| Record name | 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)





